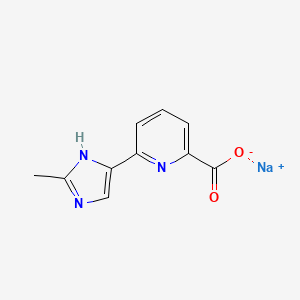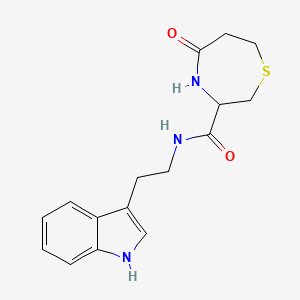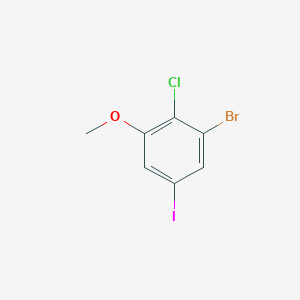![molecular formula C7H12ClN3OS B2488874 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride CAS No. 1177985-05-5](/img/structure/B2488874.png)
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole derivatives are of significant interest in the scientific community due to their wide range of biological activities and potential applications in various fields, including pharmaceuticals. The interest in these compounds stems from their structural versatility and the ability to modify their properties through functionalization at different positions on the oxadiazole ring.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and carbon disulfide in the presence of a base to form the oxadiazole ring. This method allows for the introduction of various substituents, providing a diverse set of compounds for further study. For example, Fathima et al. (2021) described the synthesis of novel 1,3,4-oxadiazole derivatives by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with substituted benzoxazoles, yielding compounds with significant antitubercular activities (Fathima et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of 1,3,4-oxadiazole derivatives often involves spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substitutions on the oxadiazole ring. For instance, Hou et al. (2013) used X-ray diffraction to elucidate the structure of a 1,3,4-oxadiazole derivative, revealing one-dimensional chains formed via intermolecular π-π interactions (Hou et al., 2013).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, which allows for the introduction of different functional groups. These reactions are crucial for modifying the chemical properties of the compounds to suit specific applications. Patel et al. (2013) explored nucleophilic substitution reactions to synthesize a series of 1,3,4-oxadiazoles with potential antimicrobial and antimycobacterial activities (Patel et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimycobacterial Properties
A study by Patel et al. (2013) synthesized a series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles. These compounds, including variants related to the specified chemical, were evaluated for antimicrobial and antimycobacterial activities. Some of the compounds showed promising activity against Escherichia coli and antitubercular activity, indicating potential use in fighting bacterial infections and tuberculosis (Patel et al., 2013).
Anticancer Activity
Another study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines, a category that includes the chemical , to investigate their potential as anticancer agents. Although the specific compound was not a primary focus, this research highlights the broader interest in oxadiazole derivatives for their potential application in cancer treatment (Redda & Gangapuram, 2007).
Computational and Pharmacological Evaluation
Faheem (2018) conducted computational and pharmacological evaluations of novel 1,3,4-oxadiazole derivatives, including compounds similar to the one mentioned. This study assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest potential pharmaceutical applications for these compounds in various therapeutic areas (Faheem, 2018).
Synthesis and Biological Evaluation
Fathima et al. (2021) reported on the synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds, closely related to the specified chemical. This study involved antimicrobial, antioxidant, and antitubercular activity assessments, suggesting potential applications in treating bacterial infections and tuberculosis (Fathima et al., 2021).
Synthesis, Molecular Docking, and Cytotoxicity Studies
Siddiqui et al. (2014) synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, closely related to the specified compound. This study highlighted the potential antibacterial properties and moderate inhibition of α-chymotrypsin enzyme, indicating possible applications in antimicrobial therapies (Siddiqui et al., 2014).
Eigenschaften
IUPAC Name |
2-methylsulfanyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-12-7-10-9-6(11-7)5-3-2-4-8-5;/h5,8H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVHQKWWDWCBH-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)[C@@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

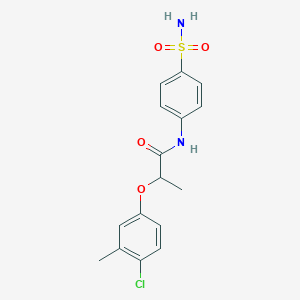

![3-amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2488794.png)
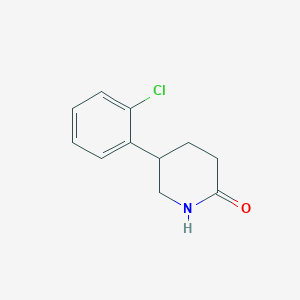
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2488796.png)
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2488798.png)
![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)
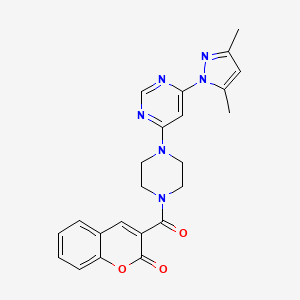
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)
![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
